molecular formula C₁₆H₂₀N₇O₆PS B560045 Baricitinib phosphate CAS No. 1187595-84-1

Baricitinib phosphate

Cat. No. B560045
M. Wt: 469.41
InChI Key: FBPOWTFFUBBKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baricitinib phosphate, also known as LY3009104 phosphate or INCB028050 phosphate, is a selective orally bioavailable JAK1/JAK2 inhibitor . It is an immunomodulatory medication used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19 . It acts as an inhibitor of Janus kinase (JAK), blocking the subtypes JAK1 and JAK2 .


Molecular Structure Analysis

The molecular formula of Baricitinib phosphate is C16H20N7O6PS, and its molecular weight is 469.41 .


Chemical Reactions Analysis

Baricitinib is synthesized through a series of reactions including the Horner–Emmons reaction, deprotection of the -Boc group, a sulfonamidation reaction, N a nucleophilic addition reaction, and then a Suzuki coupling reaction .

Scientific Research Applications

  • Rheumatoid Arthritis Treatment : Baricitinib, combined with methotrexate, was evaluated for treating patients with active rheumatoid arthritis (RA) who had minimal prior disease-modifying antirheumatic drug treatment. The study demonstrated its efficacy in this context (Fleischmann et al., 2017).

  • COVID-19 Treatment : A study highlighted the potential of baricitinib for treating COVID-19, noting its anti-cytokine effects and ability to inhibit host cell viral propagation. This was initially predicted using artificial intelligence algorithms and later validated through in vitro and clinical observations (Stebbing et al., 2020).

  • COVID-19 Hospitalization Outcomes : Another study focused on hospitalized adults with COVID-19, assessing the efficacy and safety of baricitinib combined with standard care. The study found reduced mortality in patients treated with baricitinib (Marconi et al., 2021).

  • Atopic Dermatitis Treatment : Baricitinib's efficacy and safety were evaluated in patients with moderate-to-severe atopic dermatitis (AD). The results indicated that baricitinib, used with topical corticosteroids, reduced inflammation and pruritus in these patients (Guttman‐Yassky et al., 2018).

  • Cardiovascular Safety in RA : A study assessed the frequency of cardiovascular and venous thromboembolic events in clinical studies of baricitinib for treating RA. This was crucial in understanding its safety profile (Taylor et al., 2019).

  • Systemic Lupus Erythematosus : Baricitinib's potential therapeutic benefit in patients with systemic lupus erythematosus was investigated, showing significant improvements in signs and symptoms of active systemic lupus erythematosus (Wallace et al., 2018).

  • Safety Analysis in AD : An extensive safety analysis of baricitinib in adult patients with atopic dermatitis was conducted, providing insights into the long-term safety of this medication in treating AD (King et al., 2021).

  • Adverse Event Reporting : A disproportionality analysis of FDA Adverse Event Reporting System events for baricitinib was performed, offering insights into its real-world safety profile (Peng et al., 2020).

Safety And Hazards

Baricitinib phosphate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Baricitinib has been repurposed as a potential treatment for COVID-19 . The current study has been carried out to understand the structural and chemical properties of this molecule . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits .

properties

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S.H3O4P/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;1-5(2,3)4/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPOWTFFUBBKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N7O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657980
Record name Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baricitinib phosphate

CAS RN

1187595-84-1
Record name Baricitinib phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187595841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--{1-(ethanesulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARICITINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIB47S8NNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (7, 204 g, 550 mmol) in acetonitrile (5.1 L) and ethanol (1.6 L) was added a solution of phosphoric acid (67.4 g, 688 mmol, 1.25 equiv) in ethanol (800 mL) slowly over 30 min at 70° C. The resulting reaction mixture was stirred at 70° C. for 2 h before being gradually cooled to room temperature with stirring for overnight. The solids were collected by filtration, washed with acetonitrile (160 mL) and dried in vacuum oven at 45° C. for 6 h to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphoric acid salt (240 g, 258.2 g theoretical, 93% yield) as a white solid. For final product: 1H NMR (300 MHz, d6-DMSO) δ 1.25 (t, 3H), 3.25 (q, 2H), 3.75 (s, 2H), 4.20 (d, 2H), 4.61 (d, 2H), 7.10 (d, 1H), 7.60 (dd, 1H),8.50 (s, 1H), 8.70 (s, 1H), 8.95 (s, 1H), 12.2 (bs, 1H); MS: m/z calcd. 372.12; found: 372.0.
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
5.1 L
Type
solvent
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile (14, 471.2 g, 1268.6 mmol) in acetonitrile (10.86 L) and ethanol (3.75 L) was added an 85% aqueous solution of phosphoric acid (H3PO4, 191.6 g, 1661.7 mmol, 1.31 equiv) in ethanol (EtOH, 1.68 L) slowly over 50 min at 70° C. The resulting reaction mixture was cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration and washed with acetonitrile (500 mL). The resulting wet cake was then suspended in ethanol (EtOH, 7.0 L) before being treated with an aqueous 85% solution of phosphoric acid (H3PO4, 95.1 g, 824.6 mmol, 0.65 equiv) in ethanol (EtOH, 1.23 L) at room temperature. The resulting mixture was then warmed to reflux and stirred at reflux for 1 h before being cooled down to room temperature slowly and stirred at room temperature for overnight. The solids were collected by filtration, washed with ethanol (2 L) and heptane/ethanol (v/v 2/1, 2.1 L), and dried in vacuum oven at 40° C. for overnight to afford 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile phosphate salt (534.8 g, 595.5 g theoretical, 89.8% yield) as white crystalline solids. For phosphate salt: mp: 187° C.; elemental analysis for C16H20N7O6PS, Calcd: C, 40.94; H, 4.29; N, 20.89; P, 6.60; S, 6.83; Found: C, 40.65; H, 4.22; N, 20.71; P, 6.53; S, 6.95; FTIR (vmax, cm−1): 3123 (—CH—), 2254 (CN), 1627 and 1441 (heteroaromatic C═N ), 1600 and 1559 (heteroaromatic C═C), 1312 (—SO2—); 1H NMR (DMSO-d6, 300 MHz) 6 12.19 (s, 1H), 8.94 (s, 1H), 8.71 (s, 1H), 8.48 (s, 1H), 7.62 (dd, 1H, J=3.5, 2.3 Hz), 7.08 (dd, 1H, J=3.6, 1.5 Hz), 4.60 (d, 2H, J=9.3, 9.2 Hz), 4.23 (d, 2H, J=9.3, 9.2 Hz), 3.69 (s, 2H), 3.23 (q, 2H,J=7.2 Hz), 1.23 (t, 3H, J=7.3 Hz) ppm; 13C NMR (DMSO-d6, 75 MHz) δ 152.3, 150.9, 149.4, 140.0, 129.7, 127.1, 122.2, 116.8, 113.1, 100.1, 58.6, 56.1, 43.3, 26.9, 7.5 ppm; C16H17N7O2S (free base, MW, 371.42), LCMS (EI) m/e 372 (M++H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
191.6 g
Type
reactant
Reaction Step One
Quantity
10.86 L
Type
solvent
Reaction Step One
Quantity
3.75 L
Type
solvent
Reaction Step One
Quantity
1.68 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95.1 g
Type
reactant
Reaction Step Two
Quantity
1.23 L
Type
solvent
Reaction Step Two

Citations

For This Compound
22
Citations
M Hong, S Guo, K Wang, L Ma… - … für anorganische und …, 2018 - Wiley Online Library
… In this study, form X and form A of Baricitinib phosphate were fully characterized by a range of analytical techniques, including powder X-ray diffraction (PXRD), thermogravimetric …
Number of citations: 1 onlinelibrary.wiley.com
JG Shi, X Chen, F Lee, T Emm… - The Journal of …, 2014 - Wiley Online Library
… An immediate release capsule formulation of baricitinib phosphate was used in both studies, and all doses reported herein were the baricitinib free base equivalents. …
Number of citations: 214 accp1.onlinelibrary.wiley.com
AM Mahmoud - Current Medical Research and Opinion, 2023 - Taylor & Francis
Background Since there is now no medication available that has been approved by the US Food and Drug Administration, alopecia areata (AA) is an autoimmune condition that has a …
Number of citations: 4 www.tandfonline.com
PJ Haley, S Shepard, JD Rodgers, S Yeleswaram… - medkoo.com
Baricitinib, also known as INCB-028050; INCB-28050; LY-3009104, is an oral highly selective JAK1 and JAK2 inhibitor for inflammatory and autoimmune diseases. There are four …
Number of citations: 4 www.medkoo.com
DH Bhaskarmurthy, SE Prince - Life Sciences, 2021 - Elsevier
Psoriasis is a chronic inflammatory disorder of the skin and is characterized by hyper-dividing keratinocytes. This hyper-proliferation of keratinocytes is due to the high level of …
Number of citations: 13 www.sciencedirect.com
SL Jiang, ZY Hu, WJ Wang, L Hu, L Li, SB Kou… - International Journal of …, 2023 - Elsevier
Baricitinib is a Janus Kinase (JAK) inhibitor that is primarily used to treat moderately to severely active rheumatoid arthritis in adults and has recently been reported for the treatment of …
Number of citations: 2 www.sciencedirect.com
A Xing, HHY Tong, S Liu, X Zhai, L Yu, K Li - Frontiers in Oncology, 2023 - frontiersin.org
… (D) Surface interaction and molecular interaction of Baricitinib phosphate in the active binding site of the AKT-1 protein. (E) Surface interaction and molecular interaction of Adenosine in …
Number of citations: 6 www.frontiersin.org
AR Allam, MS Alhateem, AM Mahmoud - BMC rheumatology, 2023 - Springer
Background SLE is an autoimmune disease marked by broad immunological dysregulation and multi-system inflammation. Baricitinib is one of the novel treatments for SLE. We …
Number of citations: 9 link.springer.com
DY Chen, N Khan, BJ Close, RK Goel, B Blum… - Journal of …, 2021 - Am Soc Microbiol
SARS-CoV-2 can infect multiple organs, including lung, intestine, kidney, heart, liver, and brain. The molecular details of how the virus navigates through diverse cellular environments …
Number of citations: 55 journals.asm.org
DL Hughes - 2018 - ACS Publications
Flow chemistry is playing an increasingly important role in API process development and manufacture in the pharmaceutical and fine chemical industry. The current article reviews …
Number of citations: 101 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.